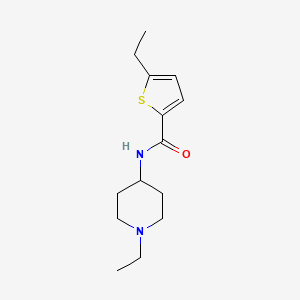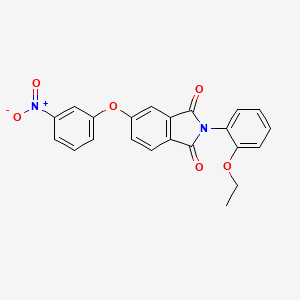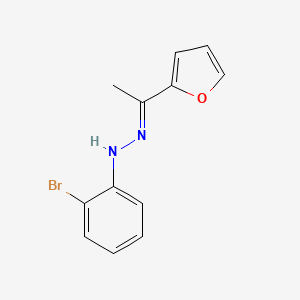
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as CPP-115 and is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, which is a neurotransmitter that plays a crucial role in regulating brain activity.
Mecanismo De Acción
CPP-115 works by inhibiting the activity of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide transaminase, which leads to an increase in this compound levels in the brain. This compound is an inhibitory neurotransmitter that helps regulate brain activity and is involved in various physiological processes, including sleep, anxiety, and muscle relaxation.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain, which can lead to various physiological effects. It has been shown to have anxiolytic and anticonvulsant effects, as well as muscle relaxant properties. CPP-115 has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 is a potent and selective inhibitor of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide transaminase, which makes it a valuable tool for studying the role of this compound in various physiological processes. However, its use in lab experiments is limited by its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for the research and development of CPP-115. One area of interest is the potential use of CPP-115 in the treatment of drug addiction and withdrawal symptoms. Another area of interest is the development of more potent and selective inhibitors of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide transaminase. Additionally, further research is needed to fully understand the physiological and biochemical effects of CPP-115 and its potential therapeutic applications.
Métodos De Síntesis
CPP-115 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 1-cycloheptyl-3-pyrrolidinone with 4-methyl-5-thiazolylamine to form N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-4-methyl-1,3-thiazol-5-amine. This compound is then reacted with acryloyl chloride to form N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide levels in the brain, which can help alleviate symptoms of anxiety, depression, and epilepsy. CPP-115 has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-13-16(24-12-19-13)8-9-17(22)20-14-10-18(23)21(11-14)15-6-4-2-3-5-7-15/h12,14-15H,2-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRMEKSSFXHGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)



![N-(3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6088309.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6088330.png)
![2-{2-[(3-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6088364.png)
![4-{N-[4-(4-methylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6088366.png)